1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane
Description
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects the compound's complex heterocyclic architecture, incorporating both International Union of Pure and Applied Chemistry naming conventions and structural descriptors that accurately convey its molecular framework. The compound is registered under Chemical Abstracts Service number 1094317-96-0 and possesses the molecular formula C₁₀H₁₈N₄ with a molecular weight of 194.28 grams per mole. The systematic name indicates the presence of a methylated imidazole ring connected through a methylene bridge to a 1,4-diazepane core structure.
The structural classification of this compound places it within the broader category of saturated nitrogen-containing heterocycles, specifically as a member of the diazepane family. The 1,4-diazepane component represents a seven-membered ring containing two nitrogen atoms positioned at the 1 and 4 positions, creating what is known as a medium-ring saturated nitrogen heterocycle. This structural motif has gained considerable attention in pharmaceutical research, as evidenced by the presence of similar frameworks in numerous Food and Drug Administration-approved medications. The fully saturated 1,4-diazepine heterocycle is composed of sp³-hybridized atoms that allow torsional bond flexibility, resulting in a high degree of conformational mobility.
The imidazole substituent contributes additional complexity to the overall molecular architecture. Imidazole represents a planar five-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom. The imidazole component in this compound features a methyl substitution at the 1-position, which eliminates tautomerism and provides a defined electronic environment. This methylated imidazole ring is connected to the diazepane core through a methylene linker at the 2-position of the imidazole ring, creating a flexible connection that allows for conformational diversity.
The Simplified Molecular Input Line Entry System representation of the compound is CN1C=CN=C1CN2CCCNCC2, which provides a linear encoding of the molecular structure. This representation clearly shows the connectivity between the methylated imidazole ring and the seven-membered diazepane cycle. The International Chemical Identifier string for the compound is InChI=1S/C10H18N4/c1-13-7-5-12-10(13)9-14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8-9H2,1H3, providing an unambiguous description of the molecular structure and connectivity.
Historical Context and Relevance in Heterocyclic Chemistry
The historical development of compounds containing both imidazole and diazepane structural elements reflects the evolution of heterocyclic chemistry from fundamental academic research to practical pharmaceutical applications. The imidazole ring system has a particularly rich history, having been first reported in 1858 by the German chemist Heinrich Debus, although various imidazole derivatives had been discovered as early as the mid-1800s. The name "imidazole" was coined in 1887 by the German chemist Arthur Rudolf Hantzsch, establishing the nomenclature that continues to be used today. This early recognition of imidazole's importance stemmed from its presence in numerous natural products, especially alkaloids, and its fundamental role in biological building blocks such as histidine and the related hormone histamine.
The development of diazepane chemistry followed a somewhat different trajectory, with significant advances occurring during the twentieth century as pharmaceutical researchers recognized the therapeutic potential of seven-membered nitrogen-containing heterocycles. The 1,4-diazepane structural motif has emerged as a privileged scaffold in medicinal chemistry, with this ring system functioning as topological mimetics of certain structural elements found in peptides. The importance of this structural class has been demonstrated by the fact that over sixty Food and Drug Administration-approved drugs contain related piperazine rings, with several of these compounds ranking among the top one hundred best-selling pharmaceutical products.
Recent synthetic methodology developments have significantly expanded access to diazepane-containing compounds, with researchers developing new synthetic approaches to overcome the inherent challenges associated with medium-ring formation. The development of Staudinger Azide Reduction and Aza-Wittig protocols has provided efficient routes to diverse saturated nitrogen heterocycles, including diazepanes, oxazepanes, diazocanes, and oxazocanes through single synthetic operations. These methodological advances have been particularly important for compounds like this compound, which require the construction of complex heterocyclic frameworks with precise substitution patterns.
The synthetic accessibility of such compounds has been further enhanced by the development of specialized reagents designed specifically for medium-ring heterocycle synthesis. These Staudinger and Aza-Wittig Protocols reagents allow for the transformation of readily available aldehydes into seven-, eight-, and nine-membered saturated nitrogen heterocycles under mild, room-temperature conditions with exceptional substrate scope and functional-group tolerance. Such methodological developments have made compounds like this compound more accessible for research and potential therapeutic applications.
The contemporary relevance of this compound class extends beyond traditional pharmaceutical applications to include roles in materials science and catalysis research. The combination of imidazole and diazepane structural elements provides a unique chemical platform that can participate in diverse chemical transformations while offering multiple sites for further functionalization. The methylated imidazole component contributes basic nitrogen functionality that can participate in coordination chemistry, while the diazepane ring provides conformational flexibility and additional nitrogen centers for chemical modification.
Research into diazepine heterocyclic chemical space has demonstrated the potential for sequential synthetic transformations to create new structural motifs with enhanced therapeutic potential. The establishment of efficient synthetic routes to substituted 1,4-diazepine ring systems has opened new avenues for drug discovery research, particularly in areas where conformational constraint and specific spatial arrangements of pharmacophoric elements are critical for biological activity. Understanding the fundamental underlying principles of the conformation of 1,4-diazepines and related heterocycles has become increasingly important to the medicinal chemistry community, where these ring systems enjoy recognition as privileged scaffolds for drug development.
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-13-7-5-12-10(13)9-14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJXKEGNUNGNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
- Oxidation The compound may undergo oxidation reactions at the imidazole or morpholine rings.
- Reduction Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.
- Substitution Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole or morpholine rings.
Common Reagents and Conditions
- Oxidizing Agents Potassium permanganate, hydrogen peroxide.
- Reducing Agents Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Related compounds and synthesis
The synthesis of 4H-imidazo[1,5-a]benzodiazepines, in particular Midazolam, may provide insight into the synthesis of this compound. The decarboxylation reaction of the derivative compound of the 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid allows easily obtaining and with good yields the product of formula (I) thus avoiding the formation of isomers such as 6H-imidazole[1,5-a]benzodiazepines.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, halogenated solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups.
Scientific Research Applications
Overview
1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a heterocyclic compound characterized by the presence of both imidazole and diazepane rings. This unique structure imparts various chemical properties that make it suitable for applications across medicinal chemistry, organic synthesis, and materials science. The compound's ability to interact with biological macromolecules also positions it as a potential candidate in drug discovery and development.
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry for its potential as a drug scaffold. Its imidazole ring is known for biological activity, particularly in the design of enzyme inhibitors and receptor ligands. Research indicates that derivatives of this compound can interact with various biological targets, making it a valuable tool in pharmacology.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for more complex heterocyclic compounds. Its reactivity allows chemists to modify its structure to create novel compounds with tailored properties. The ability to undergo various reactions expands its utility in synthetic pathways.
Materials Science
The compound's unique properties also lend themselves to applications in materials science. It can be utilized in the development of new materials, such as catalysts or polymers with specific functionalities. Research into its role in creating advanced materials is ongoing, highlighting its potential in industrial applications.
Case Study 1: Enzyme Inhibition
A study investigated the use of this compound as a scaffold for designing enzyme inhibitors targeting specific pathways involved in cancer progression. The findings demonstrated that modifications to the imidazole ring significantly enhanced binding affinity to target enzymes.
Case Study 2: Synthesis of Novel Derivatives
Another research project focused on synthesizing derivatives of this compound through various chemical transformations. The study reported successful synthesis routes that yielded compounds with improved solubility and biological activity compared to the parent compound.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Imidazole vs. Pyrazole Substitution: The replacement of imidazole with pyrazole (as in 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane) reduces hydrogen-bonding capacity due to the absence of an imidazole N–H group. However, pyrazole derivatives exhibit high serotonin receptor (5-HT₇R) affinity, suggesting substituent position and electronic effects are critical for target engagement .
Bulkier Substituents :
- Benzhydryl or sulfonyl groups (e.g., 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane) introduce steric hindrance and hydrophobicity, favoring interactions with hydrophobic enzyme pockets (e.g., antimalarial targets) .
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic aromatic substitution (SNAr) or alkylation reactions. For example, 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane is prepared via reaction of chlorodiphenylmethane with homopiperazine, followed by chromatographic purification .
Pharmacological and Physicochemical Considerations
- Receptor Selectivity : The 5-HT₇ receptor affinity of 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (Ki = 12 nM) underscores the importance of aryl substituents in modulating selectivity .
- Metabolic Stability : Chlorinated or sulfonated derivatives may exhibit prolonged half-lives due to resistance to oxidative metabolism .
Biological Activity
1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a heterocyclic compound characterized by the presence of both imidazole and diazepane rings. This unique structure offers a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 1-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane, with the molecular formula and a molecular weight of 198.28 g/mol. Its chemical structure allows for various interactions with biological macromolecules, which can lead to diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing imidazole and diazepane structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties, which can be leveraged in developing new antibiotics.
- Anticancer Effects : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which could be relevant in treating diseases where enzyme activity is dysregulated.
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For example, similar compounds have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Activity
In vitro studies on related compounds have indicated their effectiveness against human cancer cell lines. For instance, compounds similar to this compound exhibited cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating significant potency . Mechanistic studies revealed that these compounds can induce apoptosis through the activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2 .
Case Studies
| Study | Compound | Target Cells | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| 8l | MDA-MB-231 | 3.26 ± 0.24 | Apoptosis via caspase activation | |
| Various | E. coli | N/A | Antimicrobial inhibition |
Synthetic Routes
The synthesis of this compound typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 1,4-diazepane under controlled conditions to ensure high yield and purity. Common solvents include acetonitrile or dichloromethane, with reaction progress monitored by thin-layer chromatography (TLC) .
Q & A
Basic: What are the optimal synthetic routes for 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane?
Methodological Answer:
Synthesis can be optimized using regioselective strategies, such as click chemistry, to minimize byproducts. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled conditions (e.g., room temperature, aqueous/organic solvent systems) improves regioselectivity and yield . Oxidation of intermediates with Dess–Martin periodinane (DMP) at 4°C in methylene chloride has been shown to efficiently generate aldehyde derivatives, critical for downstream functionalization .
Basic: How can spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
1D and 2D NMR (e.g., , , HSQC, and COSY) are essential for verifying regiochemistry and stereochemistry. For instance, -NMR can resolve methylene protons adjacent to the imidazole ring, while -NMR confirms carbonyl or aromatic carbon environments. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Basic: What physicochemical properties are critical for characterizing this compound?
Methodological Answer:
Key properties include:
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | 1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | PubChem |
| Molecular Formula | CHN | PubChem |
| InChI Key | NKUFFYFOBGGDTP-UHFFFAOYSA-N | PubChem |
These data inform solubility, stability, and reactivity predictions.
Advanced: How can researchers address contradictions in reactivity data during functionalization?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). A factorial design approach can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify dominant pathways . Computational reaction path searches (e.g., density functional theory) pre-screen conditions, reducing experimental trial-and-error .
Advanced: What experimental designs are suitable for studying pharmacokinetic properties?
Methodological Answer:
In vitro assays (e.g., microsomal stability tests) and structure-activity relationship (SAR) studies are critical. For example, introducing electron-withdrawing groups on the diazepane ring may enhance metabolic stability, as observed in related 1,5-diheteroarylpenta-1,4-dien-3-ones . Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration .
Advanced: How can computational modeling optimize synthesis pathways?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection. For instance, ICReDD’s integrated computational-experimental workflows use reaction path searches to narrow optimal conditions (e.g., solvent, temperature) before lab validation . AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction parameters, reducing resource consumption .
Advanced: What green chemistry strategies apply to its synthesis?
Methodological Answer:
Solvent-free mechanochemical synthesis or water-based systems minimize waste. Catalytic methods (e.g., recyclable Pd nanoparticles) reduce heavy metal use. Computational tools (e.g., E-factor calculators) quantify environmental impact, aligning with sustainable practices .
Advanced: How to design biological activity assays while mitigating cytotoxicity?
Methodological Answer:
Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to flag structural alerts (e.g., reactive imidazole motifs). In vitro cytotoxicity assays (MTT or LDH release) on HEK-293 or HepG2 cells validate safety margins. Dose-response studies with IC calculations ensure therapeutic relevance .
Advanced: What methodologies resolve spectral overlaps in complex mixtures?
Methodological Answer:
2D NMR (e.g., NOESY) differentiates spatially proximate protons in regioisomers. Hyphenated techniques like LC-MS/MS isolate and characterize co-eluting species. Deuterated solvents (e.g., DMSO-d) enhance resolution in crowded spectral regions .
Advanced: How to integrate theoretical frameworks into experimental design?
Methodological Answer:
Align hypotheses with established theories (e.g., frontier molecular orbital theory for reactivity predictions). Use cheminformatics tools (e.g., RDKit) to generate structure-property relationships, ensuring experiments test specific mechanistic hypotheses .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
